Mono-2-ethyl-5-hydroxyhexyl phthalate

Catalog No.
S593535
CAS No.
40321-99-1
M.F
C16H22O5
M. Wt
294.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mono-2-ethyl-5-hydroxyhexyl phthalate

CAS Number

40321-99-1

Product Name

Mono-2-ethyl-5-hydroxyhexyl phthalate

IUPAC Name

2-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

InChI

InChI=1S/C16H22O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,11-12,17H,3,8-10H2,1-2H3,(H,18,19)

InChI Key

RYPQSGURZSTFSX-UHFFFAOYSA-N

SMILES

Array

Synonyms

Mono-2-ethyl-5-hydroxyhexyl Phthalate; 1,2-Benzenedicarboxylic Acid Mono(2-ethyl-5-hydroxyhexyl) Ester; 1,2-Benzenedicarboxylic Acid 1-(2-Ethyl-5-hydroxyhexyl) Ester; 5-OH-MEHP; MEHHP;

Canonical SMILES

CCC(CCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O

The exact mass of the compound Mono(2-ethyl-5-hydroxyhexyl) phthalate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. It belongs to the ontological category of phthalic acid monoester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mono-2-ethyl-5-hydroxyhexyl phthalate (MEHHP, CAS 40321-99-1) is a major secondary oxidized metabolite of di(2-ethylhexyl) phthalate (DEHP), widely utilized as an analytical standard and biomarker in toxicological and environmental biomonitoring. Unlike the parent compound DEHP, which is ubiquitous in the environment and laboratory plastics, MEHHP is formed exclusively in vivo through hepatic oxidation [1]. This strict biological origin makes MEHHP a critical procurement target for laboratories requiring high-specificity quantification of human DEHP exposure via LC-MS/MS workflows. Its utilization provides a stable, high-abundance analytical target that overcomes the severe limitations associated with primary metabolite standards.

Procuring the primary metabolite mono(2-ethylhexyl) phthalate (MEHP) as a substitute for MEHHP fundamentally compromises assay integrity due to abiotic contamination. DEHP is highly prevalent in laboratory consumables, collection vessels, and analytical equipment. During sample storage and processing, environmental DEHP readily undergoes abiotic hydrolysis to form MEHP ex vivo, leading to artificially inflated exposure measurements and false positives [1]. In contrast, MEHHP is a secondary oxidized metabolite that cannot be generated through simple hydrolysis; it requires enzymatic oxidation in the liver [2]. Consequently, substituting MEHHP with MEHP introduces unacceptable pre-analytical errors, whereas MEHHP guarantees that the detected concentration reflects true in vivo exposure.

Ex Vivo Contamination Risk and Assay Specificity

A critical differentiator for analytical procurement is the susceptibility of the standard to ex vivo formation. MEHP can be formed artificially during sample collection and preparation due to the abiotic hydrolysis of ubiquitous DEHP present in lab plastics. MEHHP, however, is formed exclusively via hepatic oxidation, meaning its presence in a sample is 100% attributable to in vivo metabolism[1].

Evidence DimensionEx vivo formation risk (Artifactual contamination)
Target Compound DataMEHHP: 0% risk (requires in vivo hepatic oxidation)
Comparator Or BaselineMEHP: High risk (forms via abiotic hydrolysis of lab DEHP)
Quantified DifferenceAbsolute elimination of false positives derived from laboratory plasticizer leaching
ConditionsUrine/serum sample collection, storage, and processing workflows

Procuring MEHHP ensures that analytical results reflect genuine biological exposure rather than laboratory contamination, which is essential for regulatory and toxicological compliance.

Pharmacokinetic Stability and Detection Window

For accurate dosimetry, the target biomarker must remain stable within the biological matrix over the sampling period. Clinical pharmacokinetic studies demonstrate that MEHP has a rapid urinary elimination half-life of approximately 5 hours. In contrast, MEHHP exhibits a significantly longer half-life of approximately 10 hours [1]. This extended half-life reduces the variability caused by fasting times and void intervals.

Evidence DimensionUrinary elimination half-life (t1/2)
Target Compound DataMEHHP: ~10 hours
Comparator Or BaselineMEHP: ~5 hours
Quantified Difference100% increase in half-life, providing a wider and more stable detection window
ConditionsHuman biomonitoring post-DEHP exposure

A longer half-life makes MEHHP a highly reliable standard for 24-hour exposure assessments, minimizing the risk of missing exposure events due to rapid clearance.

Urinary Excretion Abundance and Analytical Sensitivity

Analytical sensitivity is directly tied to the abundance of the target analyte in the sample matrix. Following DEHP exposure, MEHP accounts for less than 10% of the total excreted dose. MEHHP, along with other secondary oxidized metabolites, constitutes the vast majority of the excreted dose [1]. This higher concentration in biological matrices allows for more robust quantification and higher signal-to-noise ratios in LC-MS/MS.

Evidence DimensionProportion of DEHP intake excreted in urine
Target Compound DataMEHHP: Major fraction (highly abundant)
Comparator Or BaselineMEHP: <10% of total DEHP intake
Quantified DifferenceSignificantly higher molar abundance in urine, lowering the effective limit of quantification (LOQ) requirements
ConditionsIn vivo metabolism and urinary excretion profiling

Procuring MEHHP as the primary analytical target ensures higher detection frequencies and better precision at trace exposure levels compared to MEHP.

Isotope-Dilution LC-MS/MS Biomonitoring Workflows

Due to its zero risk of ex vivo formation and high urinary abundance, MEHHP is a primary analytical standard for quantifying human DEHP exposure in large-scale epidemiological studies (e.g., NHANES). It is utilized to establish highly accurate calibration curves and, in its isotopically labeled form, as an internal standard to correct for matrix effects during solid-phase extraction (SPE) and mass spectrometry [1].

Toxicokinetic and Endocrine Disruption Modeling

MEHHP's extended 10-hour half-life makes it a highly stable reference compound for physiologically based pharmacokinetic (PBPK) modeling. Researchers procure MEHHP to study the downstream cellular impacts of DEHP metabolism, including the activation of the tryptophan-kynurenine-AHR pathway and its role in reproductive toxicity and cellular survival assays [2].

Occupational Exposure and Quality Control in Phthalate-Free Manufacturing

In industrial hygiene and occupational health, distinguishing between environmental contamination (e.g., DEHP dust in the factory) and actual worker absorption is critical. MEHHP is used as the definitive biomarker to prove internal systemic exposure, as its presence cannot be spoofed by external DEHP contamination on sampling equipment or worker clothing [1].

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

294.14672380 Da

Monoisotopic Mass

294.14672380 Da

Heavy Atom Count

21

Other CAS

40321-99-1

Wikipedia

Mono(2-ethyl-5-hydroxyhexyl) phthalate

Dates

Last modified: 08-15-2023

Explore Compound Types